molecular formula C14H19NO4 B2808517 (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 631899-14-4

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B2808517
CAS No.: 631899-14-4
M. Wt: 265.309
InChI Key: RYEFCGYTOBTQNU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an amino group, and a methylbutanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various synthetic and research applications.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry .

Mode of Action

It is known that similar compounds are often involved in carbonylation reactions

Biochemical Pathways

It is known that similar compounds are often involved in the synthesis of α,β-unsaturated carbonyl compounds , which play a crucial role in various biochemical pathways.

Pharmacokinetics

It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can have various pharmacokinetic properties depending on their structure and the specific biochemical pathways they are involved in.

Result of Action

It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can have various effects at the molecular and cellular level depending on their structure and the specific biochemical pathways they are involved in.

Action Environment

It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the desired chiral center through asymmetric synthesis. The reaction conditions often involve the use of catalysts and specific reagents to ensure high enantioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid include other chiral amino acids and their derivatives, such as:

  • (S)-2-((((Methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid
  • (S)-2-((((Ethoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

(2S)-3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFCGYTOBTQNU-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.